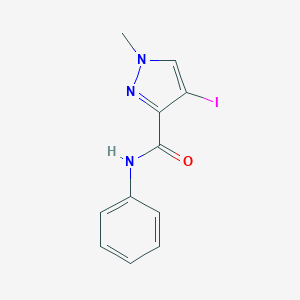![molecular formula C22H18BrNO3 B214331 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214331.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Similarly, it can inhibit acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme inhibition to investigating the mechanism of action of antitumor agents. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its potential toxicity and side effects are not well characterized, which can limit its use in certain applications.
未来方向
There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the development of more potent and selective inhibitors of enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound could be further explored as a fluorescent probe for detecting metal ions in biological samples. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be further investigated.
合成方法
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylnaphthalene with ethyl 3-bromo-2-oxo-2H-indole-1-carboxylate in the presence of a base. This reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It can also act as a potent inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
属性
产品名称 |
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C22H18BrNO3 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
5-bromo-1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C22H18BrNO3/c1-2-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,27H,2,13H2,1H3 |
InChI 键 |
GKDVMUWSSXNQOL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)



![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)
![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)

